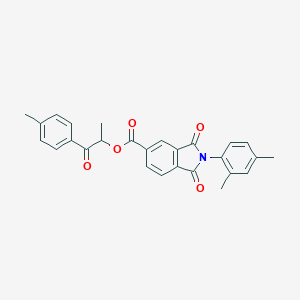
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMPI is a derivative of isoindoline-5-carboxylic acid and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which can lead to the prevention of cancer cell invasion and metastasis. 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has also been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate in lab experiments is its ability to inhibit the activity of MMPs, which can be useful in studying the role of MMPs in various biological processes. However, one limitation of using 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate. Another direction is the investigation of the potential use of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential use of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate in the treatment of other diseases, such as Alzheimer's disease, could be explored.
Métodos De Síntesis
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been synthesized using various methods, including the reaction of 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a base. The reaction yields 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate |
|---|---|
Fórmula molecular |
C27H23NO5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO5/c1-15-5-8-19(9-6-15)24(29)18(4)33-27(32)20-10-11-21-22(14-20)26(31)28(25(21)30)23-12-7-16(2)13-17(23)3/h5-14,18H,1-4H3 |
Clave InChI |
AOWZLNPUYUYNRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304006.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304007.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{4-ethoxy-2-nitrophenyl}acetamide](/img/structure/B304008.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304019.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)

![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)
![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)